(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a piperidinyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, which can be synthesized through a cyclization reaction of catechol derivatives. The piperidinyl methanone group is then introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile, such as a halomethyl ketone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to a hydroxyl group.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidinyl derivatives.
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanone: Lacks the piperidinyl group, resulting in different chemical properties.
(4-(Hydroxymethyl)piperidin-1-yl)methanone: Lacks the dihydrobenzo[b][1,4]dioxin moiety, affecting its reactivity and applications.
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-11-4-6-16(7-5-11)15(18)12-2-1-3-13-14(12)20-9-8-19-13/h1-3,11,17H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTJYMHPRITRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=C3C(=CC=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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